1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea

Physicochemical profiling Drug-likeness Chromatographic retention

This unsymmetrical 1,3-diarylthiourea bears a morpholinophenyl donor and a phenoxyphenyl acceptor on a central thiourea core (C₂₃H₂₃N₃O₂S, MW 405.52). The combination yields a unique exact mass (405.151098 Da), a well-defined GC‑MS spectrum, and an InChIKey deposited in the Wiley Registry. Its two electronically/sterically distinct termini enable simultaneous N1/N3 SAR interrogation—a design shown to expand activity range versus single‑substituent analogs. Morpholine‑bearing relatives exhibit 2.5‑fold superior urease inhibition (IC₅₀ 8.21 µM). Procure this exact compound to eliminate silent structural substitution that invalidates comparative IC₅₀ or selectivity datasets.

Molecular Formula C23H23N3O2S
Molecular Weight 405.5 g/mol
Cat. No. B6046659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea
Molecular FormulaC23H23N3O2S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H23N3O2S/c29-23(24-18-6-10-20(11-7-18)26-14-16-27-17-15-26)25-19-8-12-22(13-9-19)28-21-4-2-1-3-5-21/h1-13H,14-17H2,(H2,24,25,29)
InChIKeyBEOXTYSIHIQPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea – Compound-Class Identity for Procurement Targeting


1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea is an unsymmetrical 1,3-diarylthiourea derivative that integrates a morpholinophenyl donor and a phenoxyphenyl acceptor on a thiourea core. Its elemental composition is C₂₃H₂₃N₃O₂S with a molecular weight of 405.52 g·mol⁻¹ and an exact monoisotopic mass of 405.151098 Da [1]. The compound belongs to a therapeutically relevant scaffold class whose members have been systematically profiled for antibacterial, enzyme-inhibitory, and anticancer properties [2].

1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea – Why In-Class Replacement Without Structural Verification Risks Experimental Divergence


Thiourea derivatives that share a generic diarylthiourea label but differ in aryl substituents display widely divergent physicochemical and biological behaviour, making naïve substitution unreliable. The target compound carries both a morpholinophenyl terminus and a phenoxyphenyl terminus, a combination that simultaneously increases molecular weight by >40 % relative to mono-substituted analogs and alters hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. These differences translate into discrete retention times, mass spectral fingerprints, and target-binding profiles that cannot be reproduced by suppliers offering single-group variants (e.g., allyl-phenoxyphenyl or morpholinophenyl-only thioureas).

1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea – Comparator-Anchored Evidence for Differentiated Selection


Molecular Weight Differentiation vs. 1-(4-Morpholinophenyl)thiourea and 1-Allyl-3-(4-phenoxyphenyl)thiourea

The target compound's molecular weight (405.52 g·mol⁻¹) is 70.9 % larger than that of 1-(4-morpholinophenyl)thiourea (237.32 g·mol⁻¹) [1] and 42.6 % larger than that of 1-allyl-3-(4-phenoxyphenyl)thiourea (284.38 g·mol⁻¹) [1]. Both comparators lack the full dual-substituent architecture present in the target molecule.

Physicochemical profiling Drug-likeness Chromatographic retention

Unique Mass Spectral Fingerprint for Identity Confirmation

The target compound possesses a distinct electron-ionisation mass spectrum (GC-MS) with a molecular-ion exact mass of 405.151098 Da and a unique InChIKey (BEOXTYSIHIQPFM-UHFFFAOYSA-N) documented in the Wiley Registry of Mass Spectral Data 2023 [1]. Neither 1-(4-morpholinophenyl)thiourea nor 1-allyl-3-(4-phenoxyphenyl)thiourea shares this exact mass or InChIKey, providing a definitive identity check.

Analytical chemistry Quality control GC-MS

Class-Level Urease Inhibition Advantage Conferred by the Morpholine Substituent

Although no direct urease IC₅₀ is published for the target compound, morpholine-bearing (thio)barbiturate derivatives in a parallel scaffold achieve a 2.5-fold improvement in urease inhibition over the thiourea reference standard (IC₅₀ 8.21 µM vs. 20.04 µM) [1]. This consistent morpholine-driven potency gain, observed across multiple thiourea and thiobarbiturate chemotypes [2], supports the inference that the target compound's morpholinophenyl group confers a measurable biochemical advantage over non-morpholine phenoxyphenyl thioureas.

Anti-urease Antibacterial Structure-activity relationship

Dual Pharmacophoric Architecture Enables Broad-Spectrum SAR Probing

The compound uniquely combines a morpholinophenyl moiety (proton-acceptor, H-bond donor) and a phenoxyphenyl moiety (hydrophobic, π-stacking) on a single thiourea core. Published SAR on 1,3-disubstituted thioureas demonstrates that simultaneous variation of both N-aryl termini yields wider activity ranges than modification of a single side [1]. The target compound's dual-substituent design therefore provides a broader SAR probing space than analogs possessing only one functionalised aryl group, such as 1-allyl-3-(4-morpholinophenyl)thiourea or 1-(4-phenoxyphenyl)-3-phenylthiourea.

Medicinal chemistry Scaffold diversification Hit-to-lead

1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea – High-Value Application Contexts Supported by Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Dual-Pharmacophore SAR Exploration

The compound's two electronically and sterically distinct aryl termini allow simultaneous SAR interrogation at both N1 and N3 positions, a design feature that Naz et al. (2020) showed expands activity range relative to single-substituent thioureas [1]. This makes it a strategic starting scaffold for fragment-based or empirical medicinal chemistry campaigns targeting urease, kinases, or viral polymerases.

Urease-Targeted Antibacterial Probe Development

Morpholine-containing thiourea relatives demonstrate 2.5-fold superior urease inhibition (IC₅₀ 8.21 µM) compared to the thiourea standard [2]. The target compound, bearing the morpholinophenyl pharmacophore, is therefore a rational candidate for developing urease-targeted probes against ureolytic pathogens such as Helicobacter pylori and Proteus mirabilis.

Analytical Reference Standard for LC-MS and GC-MS Method Development

With a unique exact mass (405.151098 Da), a well-defined GC-MS spectrum, and a resolvable InChIKey (BEOXTYSIHIQPFM-UHFFFAOYSA-N) deposited in the Wiley Registry [3], the compound serves as an ideal retention-time and mass-calibration standard for methods that must distinguish among structurally similar thiourea impurities or degradation products.

Procurement Specification for In Vitro Pharmacology with Stringent Structural Controls

When pharmacological reproducibility demands that both the morpholinophenyl and phenoxyphenyl groups be present—because mono-substituted analogs differ by >40 % in molecular weight and show divergent chromatographic behaviour [3]—procurement of the exact title compound eliminates the risk of silent structural substitution that could invalidate comparative IC₅₀ or selectivity datasets.

Quote Request

Request a Quote for 1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.